molecular formula C10H10O2 B1276167 1-(1-Benzofuran-2-yl)ethanol CAS No. 99058-80-7

1-(1-Benzofuran-2-yl)ethanol

Cat. No. B1276167
CAS RN: 99058-80-7
M. Wt: 162.18 g/mol
InChI Key: SCLFEKBHGKCUPA-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)ethanol, also known as 1-benzofuran-2-ethanol, is an organic compound that is a member of the benzofuran family. It is an alcohol, and is commonly used in a variety of laboratory experiments and scientific research applications. It is synthesized from various sources and has a wide range of biochemical and physiological effects on the body.

Scientific Research Applications

Biocatalytic Synthesis

1-(1-Benzofuran-2-yl)ethanol can be synthesized using whole-cell biocatalysts. A study by Şahin (2019) demonstrated the green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei BD87E6. This biocatalytic method offers an eco-friendly approach for producing this compound with high enantiomeric excess.

Kinetic Resolution in Stereochemistry

The compound is used in the kinetic resolution of racemic mixtures to obtain enantiomerically pure forms. Paizs et al. (2003) explored the lipase-catalyzed enantiomer selective acylation of 1-(benzofuran-2-yl)ethanols, yielding highly enantiopure forms. This technique is significant in preparing chiral intermediaries for pharmaceuticals.

Antimicrobial Applications

A study by Idrees et al. (2020) synthesized derivatives integrated with quinoline, pyrazole, and benzofuran moieties, exhibiting in vitro antibacterial activity. This highlights the potential of benzofuran derivatives in antimicrobial applications.

Cytotoxic Studies

Chetan M. Bhalgat et al. (2011) conducted cytotoxic studies on derivatives of this compound, assessing their efficacy against human cervical cancer cell lines. This research underlines the compound's relevance in exploring new cancer therapies.

Mechanism of Action

Target of Action

1-(1-Benzofuran-2-yl)ethanol, a derivative of benzofuran, has been found to exhibit significant biological activities Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell growth and proliferation, leading to the observed anti-tumor activity.

Pharmacokinetics

The compound’s molecular weight (16219 Da ) and structure suggest that it may be well-absorbed and distributed throughout the body

Result of Action

The result of the action of this compound is likely to be dependent on its mode of action and the specific cellular targets it interacts with. Given its reported biological activities, the compound may induce cell death in tumor cells, inhibit bacterial growth, reduce oxidative stress, and inhibit viral replication . These effects could lead to potential therapeutic benefits in the treatment of various diseases.

Biochemical Analysis

Biochemical Properties

1-(1-Benzofuran-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage in cells. Additionally, this compound has been found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can affect the metabolism of other compounds and drugs in the body.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and apoptosis . Furthermore, this compound has been shown to alter the expression of genes related to antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . These effects contribute to its potential therapeutic applications in diseases associated with oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair . This inhibition can result in the accumulation of DNA damage and ultimately lead to cell death. Additionally, this compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes . This activation enhances the cell’s antioxidant capacity and protects against oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been shown to result in sustained activation of antioxidant pathways and protection against oxidative stress-induced cellular damage . These findings suggest that this compound can be a valuable compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can provide significant therapeutic benefits without causing adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion from the body . The metabolic pathways of this compound are essential for its detoxification and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been found that this compound can be transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cells, it can bind to intracellular proteins, such as albumin and glutathione S-transferase, which facilitate its distribution to various cellular compartments . The transport and distribution of this compound are critical for its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . Additionally, this compound can localize to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin . The subcellular localization of this compound is essential for its diverse biological activities and therapeutic potential.

properties

IUPAC Name

1-(1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFEKBHGKCUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407065
Record name 1-(1-benzofuran-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99058-80-7
Record name 1-(1-benzofuran-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzofuran-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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